Several studies highlight the potential of 1,3,5-triazine derivatives as anticancer agents. For example, novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides demonstrated significant cytotoxic activity against colon, breast, and cervical cancer cell lines. [] Another study employed DNA-encoded library technology (ELT) to identify potent and selective inhibitors of ADAMTS-4, a metalloprotease implicated in osteoarthritis. []
Triazine derivatives have shown promise as antimicrobial agents, targeting both bacterial and fungal pathogens. A series of 1,3,5-triazinyl aminobenzenesulfonamides displayed potent inhibitory activity against vancomycin-resistant Enterococcus faecalis (VRE) isolates. [] Additionally, several compounds derived from azo-bis-4,6-dichloro-1,3,5-triazine exhibited activity against Mycobacterium luteum, Staphylococcus aureus, Aspergillus niger, and Candida tenuis. []
1,3,5-Triazine-based compounds have emerged as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. These inhibitors hold potential for targeted cancer therapy by disrupting tumor growth and metastasis. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9